Cas no 14909-81-0 (trans-2-(pyrrolidin-1-yl)cyclohexanol)

trans-2-(pyrrolidin-1-yl)cyclohexanol 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol,2-(1-pyrrolidinyl)-, (1R,2R)-rel-
- 2-PYRROLIDIN-1-YL-CYCLOHEXANOL
- TRANS-2-PYRROLIDIN-1-YLCYCLOHEXANOL
- TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL
- 2-pyrrolidin-1-ylcyclohexan-1-ol
- 2-(pyrrolidin-1-yl)cyclohexan-1-ol
- 2-pyrrolidin-1-ylcyclohexanol
- LS-03797
- Z240972908
- 2-(Pyrrolidin-1-yl)cyclohexanol
- 14909-81-0
- Cyclohexanol, 2-(1-pyrrolidinyl)-
- 1-(2-Hydroxycyclohexyl )pyrrolidine
- QPIDLIAAUJBCSD-UHFFFAOYSA-N
- MFCD09032665
- SCHEMBL4488180
- AKOS009123411
- 2-(1-pyrrolidinyl)cyclohexanol
- 93080-29-6
- EN300-86150
- trans-2-(pyrrolidin-1-yl)cyclohexanol
-
- MDL: MFCD19103253
- インチ: InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2
- InChIKey: QPIDLIAAUJBCSD-UHFFFAOYSA-N
- ほほえんだ: OC1CCCCC1N1CCCC1
計算された属性
- せいみつぶんしりょう: 169.14700
- どういたいしつりょう: 169.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 23.5Ų
じっけんとくせい
- PSA: 23.47000
- LogP: 1.32360
trans-2-(pyrrolidin-1-yl)cyclohexanol セキュリティ情報
trans-2-(pyrrolidin-1-yl)cyclohexanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
trans-2-(pyrrolidin-1-yl)cyclohexanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 062586-500mg |
trans-2-Pyrrolidin-1-ylcyclohexanol |
14909-81-0 | 500mg |
$158.00 | 2023-09-11 | ||
TRC | B525343-100mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
Ambeed | A142148-1g |
2-(Pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 98% | 1g |
$165.0 | 2024-04-15 | |
AstaTech | V10145-0.25/G |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 0.25/G |
$96 | 2021-12-06 | |
Fluorochem | 532960-250mg |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 250mg |
£108.00 | 2021-12-06 | |
TRC | B525343-50mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM505870-1g |
2-(Pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 98% | 1g |
$176 | 2023-01-01 | |
Fluorochem | 532960-5g |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 5g |
£815.00 | 2021-12-06 | |
TRC | B525343-500mg |
trans-2-(pyrrolidin-1-yl)cyclohexanol |
14909-81-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
Fluorochem | 532960-1g |
TRANS-2-(PYRROLIDIN-1-YL)CYCLOHEXAN-1-OL |
14909-81-0 | 95% | 1g |
£272.00 | 2021-12-06 |
trans-2-(pyrrolidin-1-yl)cyclohexanol 関連文献
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
trans-2-(pyrrolidin-1-yl)cyclohexanolに関する追加情報
Professional Introduction to trans-2-(pyrrolidin-1-yl)cyclohexanol (CAS No. 14909-81-0)
trans-2-(pyrrolidin-1-yl)cyclohexanol, with the CAS number 14909-81-0, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of heterocyclic alcohols, characterized by its unique structural framework that combines a cyclohexane ring with a pyrrolidine moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders.
The< strong>pyrrolidin-1-yl substituent in the molecule imparts specific pharmacophoric properties that are highly valuable in medicinal chemistry. Pyrrolidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, often leading to the development of drugs with enhanced efficacy and reduced side effects. The cyclohexanol backbone, on the other hand, contributes to the compound's solubility and metabolic stability, which are critical factors in drug design.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of< strong>trans-2-(pyrrolidin-1-yl)cyclohexanol as a scaffold for novel therapeutic agents. Studies have demonstrated its utility in the development of compounds that modulate neurotransmitter systems, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier has been particularly noted, which is essential for central nervous system (CNS) drug delivery.
In addition to its neurological applications, research has also explored the< strong>pharmacological properties of trans-2-(pyrrolidin-1-yl)cyclohexanol in the context of cardiovascular health. Preclinical studies have indicated that derivatives of this compound may exhibit vasodilatory effects, potentially making them useful in managing conditions such as hypertension and atherosclerosis. The interaction between the< strong>cyclohexanol group and biological targets has been shown to influence vascular tone and improve blood flow, offering a novel approach to cardiovascular therapy.
The synthesis of< strong>trans-2-(pyrrolidin-1-yl)cyclohexanol involves multi-step organic reactions that require precise control over reaction conditions. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These techniques not only enhance the efficiency of production but also allow for the customization of molecular structure to optimize pharmacological activity.
Efforts to understand the< strong>biological activity of trans-2-(pyrrolidin-1-yl)cyclohexanol have led to significant insights into its mechanism of action. Researchers have identified specific binding sites on target proteins where this compound exerts its effects. This knowledge has been instrumental in designing analogs with improved binding affinity and selectivity, thereby reducing off-target effects and enhancing therapeutic outcomes.
The role of< strong>CAS No. 14909-81-0 in academic research cannot be overstated. It serves as a reference point for scientists investigating novel drug candidates across various therapeutic areas. The compound's well-documented chemical properties and synthetic pathways make it an ideal starting point for exploring new chemical entities (NCEs) with potential clinical applications.
In conclusion, trans-2-(pyrrolidin-1-yl)cyclohexanol represents a fascinating example of how structural modifications can lead to the discovery of new pharmaceuticals with targeted biological activities. Its unique combination of functional groups and favorable pharmacokinetic properties position it as a valuable building block in drug development. As research continues to uncover new therapeutic applications, this compound is likely to remain at the forefront of medicinal chemistry innovation.
14909-81-0 (trans-2-(pyrrolidin-1-yl)cyclohexanol) 関連製品
- 30727-29-8(2-(dimethylamino)cyclohexan-1-ol)
- 1795302-64-5(1-[3-(4-chlorophenyl)azepan-1-yl]pent-4-en-1-one)
- 1806107-62-9(4-Bromo-2-cyano-5-hydroxy-3-(trifluoromethoxy)pyridine)
- 1211775-37-9(2-methyl-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylimidazo1,2-apyridine-3-carboxamide)
- 2166902-76-5(2-(4-chloro-3-methylphenyl)-2,2-difluoroacetic acid)
- 1312815-21-6(2-Bromo-1-(2-chloropyrimidin-4-yl)ethanone)
- 361475-96-9(5-bromo-1-[(4-methoxyphenyl)methyl]pyrazole)
- 75364-90-8(2-(1R,2S)-2-hydroxycyclohexylacetic acid)
- 1859424-54-6(2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid)
- 1804164-91-7(3-(Difluoromethyl)-2-ethoxyphenylpropanal)
